molecular formula C15H15NO B6616487 N-Benzhydrylacetamide CAS No. 5267-35-6

N-Benzhydrylacetamide

Cat. No. B6616487
CAS RN: 5267-35-6
M. Wt: 225.28 g/mol
InChI Key: WEASGADRJWKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzhydrylacetamide, also known as N-benzhydrylamide, is an organic compound that is used in numerous scientific and medical applications. It is a relatively simple molecule composed of a benzene ring, an amide group, and an acetamide group. N-Benzhydrylacetamide has been found to have a variety of properties and effects that make it a useful compound for research and experimentation.

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-Benzhydrylacetamide derivatives have been explored in synthetic routes for pharmaceuticals like modafinil. A study outlined a novel synthesis pathway for modafinil, involving key steps like desulfobenzhydrylation and oxidation processes (Bicherov et al., 2010).
  • The compound has been used in the synthesis of prodrugs, specifically targeting the inhibition of neuronal nitric oxide synthase (nNOS). This approach aimed at developing compounds with improved pharmacokinetic profiles for treating conditions where nNOS activity is dysregulated (Maccallini et al., 2020).

Photocatalysis and Environmental Applications

  • Research has been conducted on the photocatalytic reduction of CO2 using solvents like N,N-Dimethylacetamide (DMA), where N-Benzhydrylacetamide derivatives played a role in the catalytic process, highlighting its potential in environmental applications (Kuramochi et al., 2014).

Biological and Pharmacological Research

  • Studies have explored the role of N-Benzhydrylacetamide derivatives in enhancing the efficacy of cancer treatments. For instance, a compound isolated from fig was found to augment the phagocytic killing of cancer cells, indicating its potential in cancer therapy (Ali et al., 2023).
  • The compound has been studied in the context of histamine antagonism, contributing to research in allergic manifestations and asthma treatment. This includes historical research dating back to 1946, where benzhydryl ether derivatives were studied for their effects on allergic reactions (Friedlaender & Feinberg, 1946).

properties

IUPAC Name

N-benzhydrylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(17)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEASGADRJWKQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346731
Record name N-(diphenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzhydrylacetamide

CAS RN

5267-35-6
Record name N-(diphenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzhydrylacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzhydrylacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzhydrylacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzhydrylacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzhydrylacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzhydrylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.